
5-(pentyloxy)pyridazin-3(2H)-one
Overview
Description
5-(pentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has a pentyl group attached to the oxygen atom. It is a white crystalline solid that is soluble in organic solvents, including ethanol, methanol, and chloroform.
Mechanism of Action
The mechanism of action of 5-(pentyloxy)pyridazin-3(2H)-one is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in various animal models, making it a potential drug candidate for the treatment of inflammatory disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a safe drug candidate for further development.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-(pentyloxy)pyridazin-3(2H)-one in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of inflammation and pain, making it a valuable tool in the field of medicinal chemistry. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research of 5-(pentyloxy)pyridazin-3(2H)-one. One of the significant areas of research is in the development of this compound as a drug candidate for the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, including material science and catalysis.
Scientific Research Applications
The compound 5-(pentyloxy)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
4-pentoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-5-13-8-6-9(12)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCYTCBERTCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



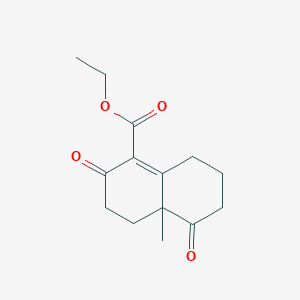
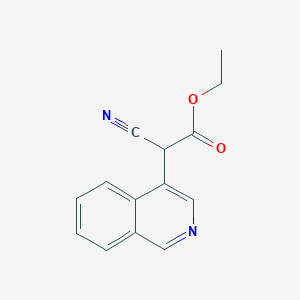
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/structure/B3364681.png)
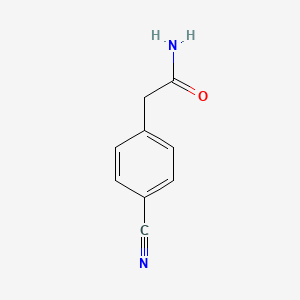
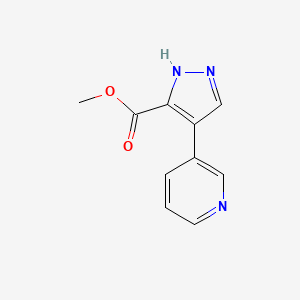
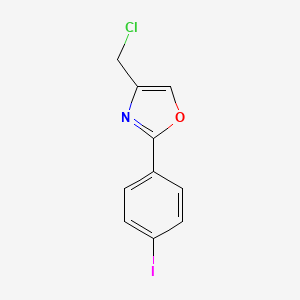
![2-[(Pyridin-3-ylmethyl)amino]acetamide hydrochloride](/img/structure/B3364719.png)
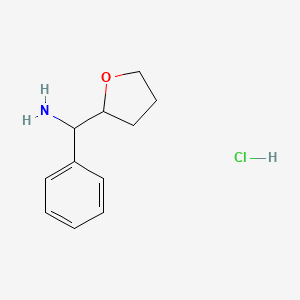
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)
![(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide](/img/structure/B3364735.png)



![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B3364761.png)